N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide
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Description
N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an important tool in various fields of research. In
Scientific Research Applications
Polyamide Synthesis
Researchers have explored the synthesis of polyamides containing various functional groups. For example, Hattori and Kinoshita (1979) synthesized polyamides via the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by polycondensation with diamines such as piperazine, producing soluble polyamides with molecular weights ranging from 2000 to 6000 (Hattori & Kinoshita, 1979).
Anticancer Activity
A study by Sa̧czewski et al. (2006) synthesized a series of 2,4-diamino-1,3,5-triazine derivatives, including compounds with piperazine groups, and evaluated their in vitro antitumor activity. One compound exhibited remarkable activity against the melanoma MALME-3 M cell line, suggesting its potential as a lead candidate for further development (Sa̧czewski et al., 2006).
Carbonic Anhydrase Inhibitors
A novel class of [1,4]oxazepine-based primary sulfonamides, synthesized through reactions involving 4-chloro-3-nitrobenzenesulfonamide, showed strong inhibition of human carbonic anhydrases, demonstrating the utility of the primary sulfonamide functionality in both enabling ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).
Biofilm and MurB Inhibitors
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent bacterial biofilm and MurB enzyme inhibitory activities. These derivatives, particularly one with significant biofilm inhibition compared to Ciprofloxacin, and excellent MurB enzyme inhibitory activity, highlight the potential of piperazine derivatives in addressing bacterial resistance mechanisms (Mekky & Sanad, 2020).
properties
IUPAC Name |
N,N-dimethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-14(2)13(18)15-6-8-16(9-7-15)23(21,22)12-5-3-4-11(10-12)17(19)20/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBABRRJAYZIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.